molecular formula C15H9Br2ClO2 B3011335 1,3-Bis(3-bromophenyl)-2-chloropropane-1,3-dione CAS No. 832737-71-0

1,3-Bis(3-bromophenyl)-2-chloropropane-1,3-dione

Cat. No.: B3011335
CAS No.: 832737-71-0
M. Wt: 416.49
InChI Key: AGLNTCIPKVVOIV-UHFFFAOYSA-N
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Description

1,3-Bis(3-bromophenyl)-2-chloropropane-1,3-dione is an organic compound characterized by the presence of two bromophenyl groups and a chloropropane-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(3-bromophenyl)-2-chloropropane-1,3-dione typically involves the reaction of 3-bromobenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which undergoes further cyclization to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(3-bromophenyl)-2-chloropropane-1,3-dione can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Conditions typically involve heating the mixture in a polar solvent like DMF or DMSO.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, heterocyclic compounds, and reduced or oxidized forms of the original compound .

Scientific Research Applications

1,3-Bis(3-bromophenyl)-2-chloropropane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Bis(3-bromophenyl)-2-chloropropane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Biological Activity

1,3-Bis(3-bromophenyl)-2-chloropropane-1,3-dione is a synthetic compound that has garnered interest in medicinal and biological research due to its unique structural properties. The presence of bromine and chlorine atoms in its molecular structure enhances its reactivity and potential interactions with biological systems. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological applications.

The synthesis of this compound typically involves the reaction of 3-bromobenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The process includes several steps:

  • Formation of an Intermediate : The reaction begins with the formation of an intermediate compound through nucleophilic acyl substitution.
  • Purification : Post-reaction, purification methods like recrystallization or chromatography are employed to isolate the final product.

The chemical structure can be represented as follows:

C15H12Br2ClO2\text{C}_{15}\text{H}_{12}\text{Br}_2\text{ClO}_2

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The halogen substituents (bromine and chlorine) facilitate these interactions by:

  • Modulating Enzyme Activity : The compound can act as an inhibitor or activator for specific enzymes.
  • Interfering with Cell Signaling Pathways : It may disrupt normal signaling pathways, affecting cellular processes such as proliferation and apoptosis.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance:

  • Cell Viability Assays : In vitro studies demonstrated significant cytotoxic effects against cancer cell lines such as RKO and MCF-7. The compound exhibited IC50 values ranging from 49.79 µM to 113.70 µM across different cell lines .
Cell LineIC50 (µM)Effectiveness (%)
RKO60.7070.23
PC-349.79Not specified
HeLa78.72Not specified

These results indicate that the compound has promising potential as a chemotherapeutic agent.

Antioxidant Activity

Research has shown that this compound possesses antioxidant properties, which could contribute to its anticancer effects by mitigating oxidative stress within cells .

Case Studies

A notable study focused on the evaluation of this compound's effects on human cancer cell lines demonstrated:

  • Cytotoxicity Assessment : The study utilized MTS assays to measure cell viability after treatment with the compound over a period of 48 hours.
  • Morphological Changes : Microscopic analysis confirmed significant changes in cell morphology indicative of apoptosis in treated cells.

Properties

IUPAC Name

1,3-bis(3-bromophenyl)-2-chloropropane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Br2ClO2/c16-11-5-1-3-9(7-11)14(19)13(18)15(20)10-4-2-6-12(17)8-10/h1-8,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLNTCIPKVVOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C(C(=O)C2=CC(=CC=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Br2ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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